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Compound of Interest

6, 7-Difluoroquinoxaline-
2,3(1H,4H)-dione

Cat. No.: B1606174

Compound Name:

The quinoxaline-2,3(1H,4H)-dione scaffold is a cornerstone in medicinal chemistry, recognized
as a "privileged structure” due to its ability to bind to a variety of biological targets.[1] These
heterocyclic compounds are most renowned for their potent antagonism of ionotropic glutamate
receptors, specifically the a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and
kainate receptors.[2][3] This activity makes them critical tools for neuroscience research and
promising candidates for therapeutic intervention in a range of neurological disorders
characterized by excitotoxicity, such as epilepsy and neurodegenerative diseases.[4]

This guide focuses on a specific, strategically modified analog: 6,7-Difluoroquinoxaline-
2,3(1H,4H)-dione. The introduction of fluorine atoms onto the benzene ring is a common and
highly effective strategy in drug design. Fluorine's high electronegativity and small size can
profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic
stability, and binding affinity, often leading to enhanced potency and improved pharmacokinetic
profiles. This document provides a comprehensive overview of the chemical properties,
synthesis, pharmacological context, and experimental protocols for 6,7-Difluoroquinoxaline-
2,3(1H,4H)-dione, tailored for researchers, scientists, and drug development professionals.

Section 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 6,7-Difluoroquinoxaline-
2,3(1H,4H)-dione is essential for its application in research and development. The data
presented below is collated from chemical databases and predictive modeling.
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lentif I | :

Property Value Source

6,7-difluoro-1,4-
IUPAC Name ) ) ] ) [5]
dihydroquinoxaline-2,3-dione

Molecular Formula CsHaF2N20:2 [5]

Molecular Weight 198.13 g/mol N/A

Monoisotopic Mass 198.02408 Da [5]

CAS Number 158861-55-1 N/A
Expected to be a solid (based

Appearance [6]
on analogs)

) =>95% (Commercially available
Purity [7]

standard)

Physicochemical and Spectroscopic Data

Quantitative experimental data for this specific derivative is not always published in aggregate.
The following table includes data from public chemical databases and expected values based
on the analysis of closely related quinoxalinedione structures.
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Property

Value | Expected
Characteristics

Rationale & Interpretation

Melting Point

>300 °C (Expected)

The parent quinoxaline-
2,3(1H,4H)-dione has a
melting point above 300 °C.[3]
High melting points are
characteristic of this class of
compounds due to strong
intermolecular hydrogen

bonding and planar structure.

Solubility

Soluble in polar organic
solvents like DMSO and DMF.

The amide functional groups
allow for hydrogen bonding
with polar aprotic solvents.
Solubility in aqueous solutions
is expected to be low but can
be increased by forming a salt

under basic conditions.

XlogP (Predicted)

0.4

This value suggests a
relatively low lipophilicity,
which can be advantageous
for certain drug development

applications.[5]

1H NMR

Expected signals in the
aromatic region (7.0-8.0 ppm)
and a broad singlet for the N-H
protons (>10 ppm in DMSO-
de). The fluorine atoms will
cause complex splitting
(coupling) of the aromatic

proton signals.

The chemical shifts are
influenced by the electron-
withdrawing nature of the
fluorine atoms and the dione
system. DMSO-ds is the
preferred solvent to observe

exchangeable N-H protons.[4]
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) The positions of the signals
Aromatic carbons (110-140

ppm) and carbonyl carbons
13C NMR (~155-165 ppm). Carbon
signals will exhibit C-F

confirm the quinoxalinedione
core. The magnitude of the C-
F coupling constants can help
in assigning the specific

coupling (large doublets).
pling (larg ) carbon atoms.[4]

These characteristic peaks
N-H stretching (broad, ~3200 confirm the presence of the
cm~1), C=0 stretching (~1700 key functional groups: the
FT-IR cm~1), C=C aromatic stretching amide N-H, the carbonyls of
(~1600, 1500 cm~1), C-F the dione, the aromatic ring,
stretching (~1200-1300 cm™1), and the carbon-fluorine bonds.

[8]1°]

High-resolution mass

) spectrometry is crucial to
Predicted [M+H]* m/z =

Mass Spec (MS) 199.03136; [M-H]™ m/z =
197.01680.

confirm the elemental
composition and verify the
successful synthesis of the

target molecule.[5]

Section 2: Synthesis and Reactivity

The synthesis of quinoxaline-2,3-diones is typically a straightforward and high-yielding process,
relying on the condensation of an o-phenylenediamine with oxalic acid or its derivatives.[3] This
method is robust and can be adapted for various substituted analogs.

Synthetic Workflow

The primary route to 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione is the acid-catalyzed
condensation of 4,5-difluoro-1,2-phenylenediamine with oxalic acid.
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Caption: Synthesis workflow for 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for similar quinoxalinedione derivatives.[4]

[8][10]
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Materials:

4,5-Difluoro-1,2-phenylenediamine (1.0 eq)

Oxalic acid dihydrate (1.1 eq)

Hydrochloric acid (4 M aqueous solution)

Deionized water

Ethanol

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-
difluoro-1,2-phenylenediamine (1.0 eq) in 4 M hydrochloric acid.

» Addition of Reagent: Add oxalic acid dihydrate (1.1 eq) to the suspension.

e Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The
reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is
typically complete within 2-4 hours.

o Causality Insight: The acidic medium protonates the carbonyl oxygen of oxalic acid,
making it more electrophilic and susceptible to nucleophilic attack by the amino groups of
the phenylenediamine. The reaction proceeds via a two-step condensation and
subsequent cyclization, driven by the formation of a stable heterocyclic ring.

« |solation: After the reaction is complete, cool the mixture to room temperature, then further
cool in an ice bath. The product will precipitate out of the solution.

 Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the
filter cake thoroughly with cold deionized water to remove residual acid and unreacted oxalic
acid, followed by a wash with cold ethanol to remove organic impurities.

e Drying: Dry the purified product in a vacuum oven at 60-80 °C to yield 6,7-
Difluoroquinoxaline-2,3(1H,4H)-dione as a solid.
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Self-Validation: The identity and purity of the final product must be confirmed using the
analytical methods described in Section 1.2 (NMR, MS, IR).

Reactivity Profile

The reactivity of the 6,7-difluoroquinoxaline-2,3(1H,4H)-dione core is centered on the
nucleophilic nitrogen atoms and the electron-deficient aromatic ring.

o N-Substitution: The amide nitrogens (N1 and N4) are the most common sites for electrophilic
attack. They can be readily alkylated or acylated under basic conditions (e.g., using K2COs
or NaH as a base) to generate a wide array of derivatives.[8] This is a key strategy for
modulating the pharmacological properties of the scaffold.[11]

e Aromatic Ring: The two fluorine atoms are strongly electron-withdrawing, making the
benzene ring electron-deficient. This deactivates it towards electrophilic aromatic substitution
but makes it susceptible to nucleophilic aromatic substitution (SnAr) under harsh conditions
with strong nucleophiles, although this is less common than N-substitution.

Section 3: Pharmacological Profile and Applications

The primary pharmacological interest in 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione stems
from its role as a competitive antagonist of excitatory amino acid receptors.

Mechanism of Action: AMPA/Kainate Receptor
Antagonism

Glutamate is the principal excitatory neurotransmitter in the central nervous system. Its
receptors, including AMPA and kainate receptors, are ligand-gated ion channels. When
glutamate binds, these channels open, allowing an influx of cations (primarily Na* and Ca?*)
which leads to neuronal depolarization and excitation.

6,7-Difluoroquinoxaline-2,3(1H,4H)-dione and its analogs function as competitive
antagonists. They bind to the same site on the receptor as glutamate but do not activate the
channel. By occupying the binding site, they prevent glutamate from binding, thereby inhibiting
neuronal excitation.[12][13]
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Caption: Mechanism of competitive antagonism at AMPA/Kainate receptors.

Therapeutic Perspective

The ability to modulate glutamatergic neurotransmission is a key therapeutic strategy for many
CNS disorders.

o Neuroprotection: Over-activation of glutamate receptors leads to excessive calcium influx,
triggering cell death pathways (excitotoxicity). Antagonists like the quinoxalinediones can be
neuroprotective in models of stroke and other ischemic injuries.[2]

e Anticonvulsant Activity: Epilepsy is often characterized by excessive synchronous neuronal
firing. By reducing excitatory signaling, AMPA/kainate antagonists have demonstrated potent
anticonvulsant effects.[2][14]

e Drug Development: 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione serves as a valuable
scaffold. The fluorine atoms enhance binding affinity and metabolic stability. The N1 and N4
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positions provide handles for further chemical modification to fine-tune selectivity, potency,
and pharmacokinetic properties, enabling the development of novel drug candidates.[11]

Conclusion

6,7-Difluoroquinoxaline-2,3(1H,4H)-dione is a synthetically accessible and highly valuable
heterocyclic compound. Its core chemical properties, characterized by a planar, electron-
deficient ring system with hydrogen-bonding capabilities, underpin its significance. The
strategic placement of fluorine atoms enhances its potential as a pharmacological agent. As a
potent competitive antagonist of AMPA and kainate receptors, it represents a critical tool for
neuroscientists investigating glutamatergic signaling and a foundational scaffold for medicinal
chemists designing next-generation therapeutics for neurological disorders. The protocols and
data provided in this guide offer a solid framework for its synthesis, characterization, and
application in advanced research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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